![molecular formula C44H80INO4 B12608151 1-Methyl-3,5-bis[(octadecyloxy)carbonyl]pyridin-1-ium iodide CAS No. 648880-85-7](/img/structure/B12608151.png)
1-Methyl-3,5-bis[(octadecyloxy)carbonyl]pyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3,5-bis[(octadecyloxy)carbonyl]pyridin-1-ium iodide is a pyridinium salt with a complex structure It is characterized by the presence of long octadecyloxycarbonyl chains attached to the pyridinium ring
Preparation Methods
The synthesis of 1-Methyl-3,5-bis[(octadecyloxy)carbonyl]pyridin-1-ium iodide typically involves the nucleophilic substitution of bromine with pyridine or substituted pyridines . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Methyl-3,5-bis[(octadecyloxy)carbonyl]pyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the iodide ion. Common reagents and conditions for these reactions include the use of solvents like ethanol or methanol and maintaining specific temperature and pH conditions. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-Methyl-3,5-bis[(octadecyloxy)carbonyl]pyridin-1-ium iodide has several scientific research applications:
Chemistry: It is used in the synthesis of coordination polymers and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antimicrobial or anticancer agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-3,5-bis[(octadecyloxy)carbonyl]pyridin-1-ium iodide involves its interaction with molecular targets through ionic and covalent bonding. The long octadecyloxycarbonyl chains may facilitate interactions with lipid membranes, enhancing its ability to penetrate cells and exert its effects. The pathways involved depend on the specific application and the biological or chemical context.
Comparison with Similar Compounds
Similar compounds to 1-Methyl-3,5-bis[(octadecyloxy)carbonyl]pyridin-1-ium iodide include other pyridinium salts such as methylpyridinium . These compounds share a pyridinium core but differ in the substituents attached to the ring. The uniqueness of this compound lies in its long alkyl chains, which impart distinct physical and chemical properties.
Properties
CAS No. |
648880-85-7 |
|---|---|
Molecular Formula |
C44H80INO4 |
Molecular Weight |
814.0 g/mol |
IUPAC Name |
dioctadecyl 1-methylpyridin-1-ium-3,5-dicarboxylate;iodide |
InChI |
InChI=1S/C44H80NO4.HI/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-48-43(46)41-38-42(40-45(3)39-41)44(47)49-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h38-40H,4-37H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
AAPMZMUXBMDFEU-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C1=CC(=C[N+](=C1)C)C(=O)OCCCCCCCCCCCCCCCCCC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


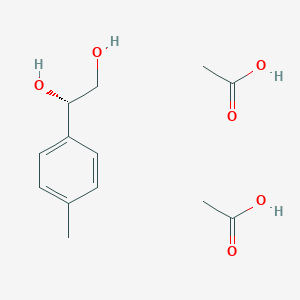

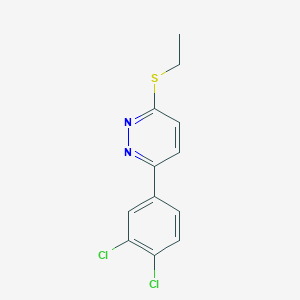
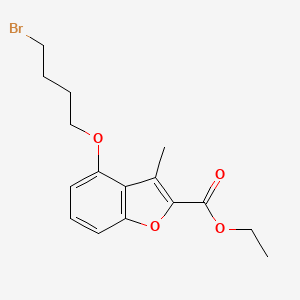
![6-(Furan-2-yl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12608090.png)
![(10E)-10-[(2,6-Dimethylphenyl)imino]phenanthren-9(10H)-one](/img/structure/B12608094.png)
![2-[2-(Methanesulfonyl)ethenyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B12608098.png)
![1,8-Bis{2-[(oxan-2-yl)oxy]ethoxy}anthracene-9,10-dione](/img/structure/B12608106.png)
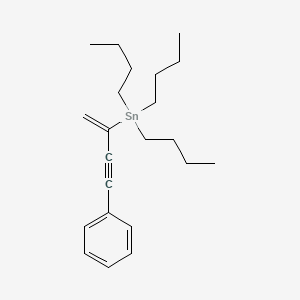
![Naphthalene, 2-[(4-bromophenyl)sulfonyl]-](/img/structure/B12608125.png)
![6-(2,5-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12608128.png)
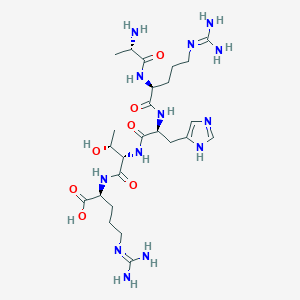
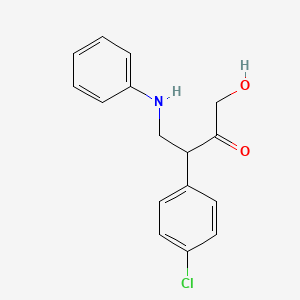
![Benzoic acid, 3-[[[4-[4-(trifluoromethyl)phenoxy]phenoxy]acetyl]amino]-](/img/structure/B12608139.png)
